molecular formula C29H27N5O3 B11003714 N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

Cat. No.: B11003714
M. Wt: 493.6 g/mol
InChI Key: ARUHAYBIUWHUTH-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a heterocyclic compound featuring a benzimidazole moiety linked via a pentyl chain to an acetamide group, which is further conjugated to an isoindoloquinazolinone core. The benzimidazole group is a privileged scaffold in medicinal chemistry, known for its role in targeting enzymes and receptors due to its hydrogen-bonding and aromatic stacking capabilities . The isoindoloquinazolinone core, a fused bicyclic system with two ketone groups, may contribute to rigidity and electronic properties conducive to biological activity. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which has been instrumental in small-molecule refinement and structure determination .

Properties

Molecular Formula

C29H27N5O3

Molecular Weight

493.6 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide

InChI

InChI=1S/C29H27N5O3/c35-26(30-17-9-1-2-16-25-31-22-13-6-7-14-23(22)32-25)18-33-27-19-10-3-4-11-20(19)29(37)34(27)24-15-8-5-12-21(24)28(33)36/h3-8,10-15,27H,1-2,9,16-18H2,(H,30,35)(H,31,32)

InChI Key

ARUHAYBIUWHUTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCCCCC5=NC6=CC=CC=C6N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Linking the Benzimidazole to Pentyl Chain: The benzimidazole is then linked to a pentyl chain through nucleophilic substitution reactions.

    Synthesis of Isoindoloquinazoline: The isoindoloquinazoline structure is formed through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the benzimidazole-pentyl intermediate with the isoindoloquinazoline derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, bases or acids, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, modulating their activity. The isoindoloquinazoline structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)

  • Core Structure : W1 shares the benzimidazole moiety but differs in its linkage (thioacetamido bridge) and terminal group (2,4-dinitrophenyl-substituted benzamide) .
  • Key Differences: The thioether (-S-) linkage in W1 may confer greater metabolic stability but reduced flexibility compared to the pentyl chain in the target compound.

Isoindoloquinazolinone Derivatives

N-(1,3-Benzodioxol-5-yl)-2-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]acetamide (Y043-5158)

  • Core Structure: This compound shares the isoindoloquinazolinone core but replaces the benzimidazole with a 1,3-benzodioxol group .
  • Key Differences: The 9,10-dimethoxy substituents on the isoindoloquinazolinone may enhance lipophilicity and π-π stacking interactions compared to the unsubstituted core in the target compound. The 1,3-benzodioxol group (electron-rich aromatic system) could engage in different binding interactions compared to the benzimidazole’s NH groups.
  • Therapeutic Context: As a screening compound, Y043-5158 highlights the isoindoloquinazolinone scaffold’s relevance in drug discovery, particularly for targets requiring planar, rigid structures .

General Heterocyclic Analogues

Compounds such as (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide (Fig. 51 in ) demonstrate the broader medicinal chemistry landscape. While structurally distinct, these analogues underscore the importance of acetamide-linked heterocycles in modulating bioactivity through variations in electronic and steric properties .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents/Linkers Potential Biological Implications
Target Compound Benzimidazole + Isoindoloquinazolinone Pentyl chain, acetamide Enhanced flexibility; dual heterocyclic interactions
W1 Benzimidazole + Benzamide Thioacetamido, 2,4-dinitrophenyl Antimicrobial/anticancer activity
Y043-5158 Isoindoloquinazolinone 9,10-Dimethoxy, 1,3-benzodioxol High lipophilicity; screening candidate

Research Implications and Gaps

  • Structural Insights : The pentyl chain in the target compound may improve membrane permeability compared to shorter or rigid linkers in analogues.
  • Synthetic Challenges: The complexity of the isoindoloquinazolinone core necessitates advanced crystallization techniques, as exemplified by SHELX-based refinements .

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzimidazole moiety and an isoindoloquinazoline framework, suggest diverse biological activities that warrant detailed exploration.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC29H27N5O3
Molecular Weight493.57 g/mol
logP3.2194
logD3.1746
Polar Surface Area75.318 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the fields of oncology and respiratory therapies.

Anticancer Activity

Compounds with benzimidazole and isoindoloquinazoline frameworks have shown promising anticancer properties. For instance, studies have demonstrated that certain benzimidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell survival .

Bronchodilator Effects

The structural similarities of this compound to known bronchodilators suggest potential applications in respiratory medicine. Research on related compounds has indicated pronounced broncholytic activity without central nervous system or cardiovascular side effects . This positions this compound as a candidate for further investigation in treating conditions like asthma or chronic obstructive pulmonary disease (COPD).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of specific functional groups influences its interaction with biological targets:

  • Benzimidazole Moiety : Known for its role in anticancer activity and potential antimicrobial effects.
  • Isoindoloquinazoline Framework : Associated with neuroprotective effects and modulation of neurotransmitter systems.

Case Studies

  • Anticancer Studies : A study evaluating a series of benzimidazole derivatives found that modifications to the isoindoloquinazoline structure significantly enhanced cytotoxicity against various cancer cell lines. These findings suggest that similar modifications to this compound could yield more potent analogs .
  • Respiratory Function Tests : In vivo studies using guinea pigs showed that compounds sharing structural features with this acetamide exhibited improved airway function when tested against histamine-induced bronchoconstriction. This highlights the therapeutic potential of this compound in respiratory diseases .

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